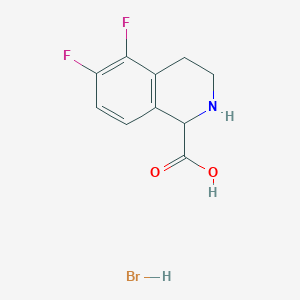

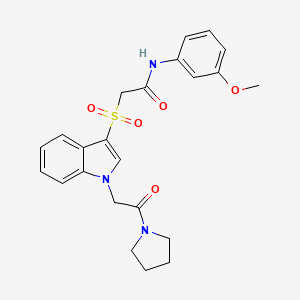

![molecular formula C17H14BrN3O2S B2978253 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 391228-01-6](/img/structure/B2978253.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazole derivatives, often involves reactions with hydrazonoyl halides . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine has been reported to afford corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,3,4-thiadiazole derivatives, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . The exact structure of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are diverse and depend on the specific compound and conditions. For instance, 1,3,4-thiadiazole derivatives have been reported to show significant therapeutic potential, with a wide range of activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would depend on its exact molecular structure. For instance, a related compound, N-(4-bromophenyl)acetamide, has a molecular weight of 214.059 and a chemical structure that can be represented as a 2D Mol file or a computed 3D SD file .Scientific Research Applications

Photodynamic Therapy Applications

One study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including derivatives of thiadiazole, showed promising properties as photosensitizers for photodynamic therapy, a treatment for cancer. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Potential

Another research effort focused on developing quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, showcasing the potential of these compounds as anticonvulsants in comparison to traditional drugs like "Depakin." This study emphasized the importance of quality control in the development of new medicinal substances, indicating the potential application of thiadiazole derivatives in treating seizures (Sych et al., 2018).

Antimicrobial and Antifungal Screening

Research on the synthesis and antimicrobial screening of thiadiazole derivatives incorporating thiazole rings showed these compounds have valuable therapeutic intervention potential for microbial diseases. Their activity against both bacterial and fungal infections suggests a broad application in treating infectious diseases (Desai, Rajpara, & Joshi, 2013).

Cytotoxic Agents

A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their in vitro antitumor activities. One derivative demonstrated significant inhibitory effect against certain human tumor cell lines, suggesting its potential use as a cytotoxic agent in cancer therapy (Almasirad et al., 2016).

Antioxidant Properties

New nitrogen-containing bromophenols isolated from marine red algae showed potent scavenging activity against radicals. These bromophenols, including those related to thiadiazole compounds, displayed moderate activity against radicals, indicating their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to have significant therapeutic potential . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by disrupting dna replication processes . This disruption could potentially inhibit the growth and proliferation of target cells, such as bacteria or cancer cells .

Biochemical Pathways

Given the potential disruption of dna replication processes, it can be inferred that the compound may affect pathways related to cell growth and proliferation .

Result of Action

Based on the potential disruption of dna replication processes, it can be inferred that the compound may inhibit the growth and proliferation of target cells, such as bacteria or cancer cells .

Safety and Hazards

The safety and hazards associated with a compound like “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would depend on its exact properties and uses. For similar compounds, safety precautions may include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives and related compounds are likely to involve further exploration of their potential as antitumor agents . This could include modifying the structure of known derivatives with documented activity, designing new compounds, and investigating their mechanisms of action .

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKXKNQOFNWREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

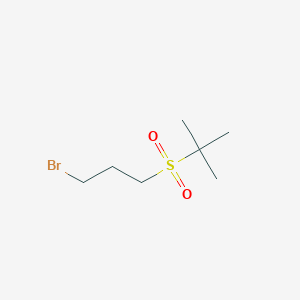

![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)

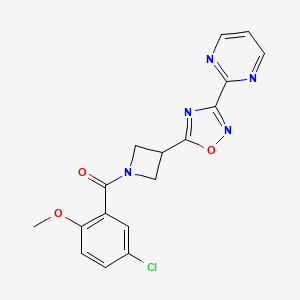

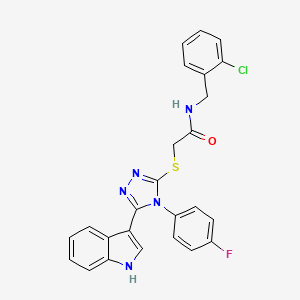

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)

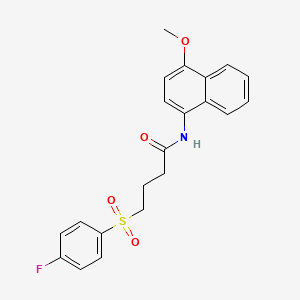

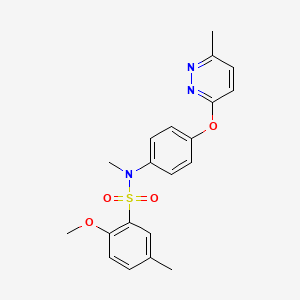

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)

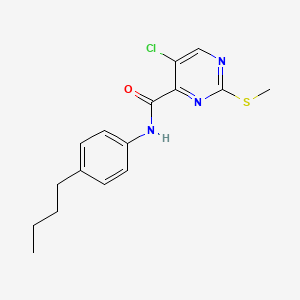

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide](/img/structure/B2978193.png)